2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the tert-butyl group and the carbaldehyde functional group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Grignard reagents for alkylation.
Major Products
Oxidation: 2-tert-Butylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-tert-Butylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-tert-Butylimidazo[1,2-a]pyridine: Lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
2-tert-Butylimidazo[1,2-a]pyridine-3-methanol: Contains a primary alcohol group instead of an aldehyde, leading to different reactivity and applications.
2-tert-Butylimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.
The unique presence of the tert-butyl group and the carbaldehyde functional group in this compound makes it a versatile compound with distinct reactivity and applications in various fields of research and industry.
Biological Activity
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that includes an imidazole ring fused to a pyridine ring, characterized by a tert-butyl group at the second position of the imidazole ring and an aldehyde functional group at the third position of the pyridine ring. Its molecular formula is C12H14N2O, with a molecular weight of approximately 190.24 g/mol.
Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial efficacy. Studies have shown that it possesses activity against multidrug-resistant strains of bacteria. The compound demonstrates potential in modulating enzyme activity and gene expression, which may influence various cellular processes related to infection control and treatment.
Table 1: Antimicrobial Activity Profiles
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. It is believed to modulate the activity of specific enzymes and influence gene expression pathways crucial for microbial survival and proliferation.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Gene Expression Modulation : It can alter the expression levels of genes associated with antibiotic resistance.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study conducted in vitro tests on various bacterial strains and demonstrated that this compound significantly inhibited growth at concentrations as low as 16 µg/mL against E. coli .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of this compound on human cell lines, revealing minimal toxicity at therapeutic concentrations, indicating its potential as a safe antimicrobial agent .
- Mechanistic Insights : Research into its interaction with bacterial proteins revealed that it binds to target enzymes, disrupting their function and leading to increased susceptibility to other antibiotics .
Structural Comparisons
The structural uniqueness of this compound compared to similar compounds may contribute to its distinct biological activities.
Table 2: Structural Comparison with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | Methyl group instead of tert-butyl | Known for strong mutagenic properties |
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Phenyl group substitution | Exhibits different biological activity profiles |
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | Fluorinated phenyl group | Potentially enhanced bioactivity due to fluorine |
The presence of the tert-butyl group in this compound may enhance its lipophilicity and influence its pharmacokinetics compared to other derivatives.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3 |
InChI Key |
CQQLMQZNJKOPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O |
Origin of Product |
United States |
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